

# An In-depth Technical Guide to Sulfarsphenamine: Chemical Structure and Properties

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## Compound of Interest

Compound Name:	Sulfarsphenamine
CAS No.:	618-82-6
Cat. No.:	B1615249

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## Introduction

**Sulfarsphenamine**, a synthetic organoarsenic compound, holds a significant place in the history of chemotherapy as an early treatment for syphilis. Developed as a more soluble and potentially less toxic alternative to Arsphenamine (Salvarsan), it represents a pioneering effort in the chemical modification of a lead compound to improve its therapeutic profile. This technical guide provides a comprehensive overview of the chemical structure and properties of **Sulfarsphenamine**, drawing on historical and contemporary scientific understanding.

## Chemical Structure

The precise chemical structure of **Sulfarsphenamine**, like its predecessor Arsphenamine, has been a subject of scientific evolution. Initially conceptualized as a simple dimeric structure with an arsenic-arsenic double bond, modern understanding, informed by the re-evaluation of Arsphenamine's structure, suggests a more complex reality.

## Historical Perspective and Modern Understanding

Historically, **Sulfarsphenamine** was believed to be disodium;[2-hydroxy-5-[4-hydroxy-3-(sulfonatomethylamino)phenyl]arsanylidenearsanylanilino]methanesulfonate. This representation depicts a molecule with a central diarsene (As=As) bond.

However, research in the 21st century on the closely related Arsphenamine has demonstrated that it does not exist as a simple dimer with an As=As double bond. Instead, it is now understood to be a mixture of cyclic polyarsine compounds, primarily trimers and pentamers, linked by single arsenic-arsenic bonds. Given the structural similarities and shared synthetic heritage, it is highly probable that **Sulfarsphenamine** also exists as a mixture of cyclic oligomers rather than a discrete dimeric molecule. The sulfonate groups, introduced to enhance water solubility, would be appended to the amino groups of these cyclic structures.

The IUPAC name based on the historical dimeric structure is disodium;[2-hydroxy-5-[4-hydroxy-3-(sulfonatomethylamino)phenyl]arsanylidenearsanylanilino]methanesulfonate.[1] Its Chemical Abstracts Service (CAS) registry number is 618-82-6.[1]

Table 1: Chemical Identifiers of **Sulfarsphenamine**

Identifier	Value
Molecular Formula	C14H14As2N2Na2O8S2[1]
IUPAC Name	disodium;[2-hydroxy-5-[4-hydroxy-3-(sulfonatomethylamino)phenyl]arsanylidenearsanylanilino]methanesulfonate[1]
CAS Number	618-82-6[1]
Synonyms	Metarsenobillon, Myosalvarsan, Sulfarsenol

## Chemical and Physical Properties

**Sulfarsphenamine** is a yellow, hygroscopic powder that is known to be unstable, particularly when exposed to air.[2] Its instability necessitated storage in sealed ampoules. The introduction of sulfonate groups significantly improves its water solubility compared to Arsphenamine.

Table 2: Physicochemical Properties of **Sulfarsphenamine**

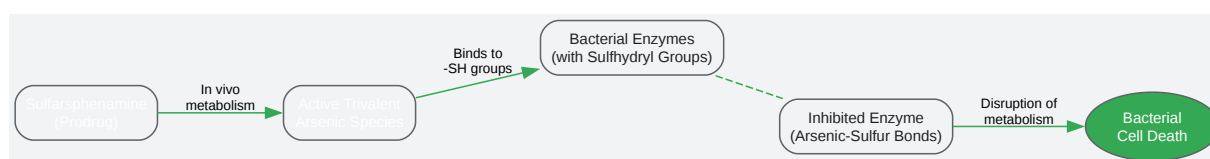
Property	Value
Molecular Weight	598.2 g/mol [1]
Appearance	Yellow, hygroscopic powder[2]
Solubility	Soluble in water.
Stability	Unstable in air, requiring storage in an inert atmosphere.

## Mechanism of Action and Signaling Pathways

The therapeutic effect of **Sulfarsphenamine**, like other organoarsenicals, is attributed to the *in vivo* release of active trivalent arsenic species. While the precise molecular targets and signaling pathways in *Treponema pallidum*, the causative agent of syphilis, have not been extensively elucidated for **Sulfarsphenamine** specifically, the general mechanism of action for trivalent arsenicals involves the disruption of essential enzymatic functions.

It is proposed that the active arsenic species avidly bind to sulfhydryl (-SH) groups present in various proteins and enzymes within the spirochete. This binding can lead to the inhibition of critical enzymes involved in cellular respiration and metabolism, ultimately leading to bacterial cell death.

The following diagram illustrates the proposed general mechanism of action for organoarsenic compounds like **Sulfarsphenamine**.



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A diagram illustrating the proposed mechanism of action for **Sulfarsphenamine**.

## Experimental Protocols

### Synthesis of Sulfarsphenamine (Based on historical methods)

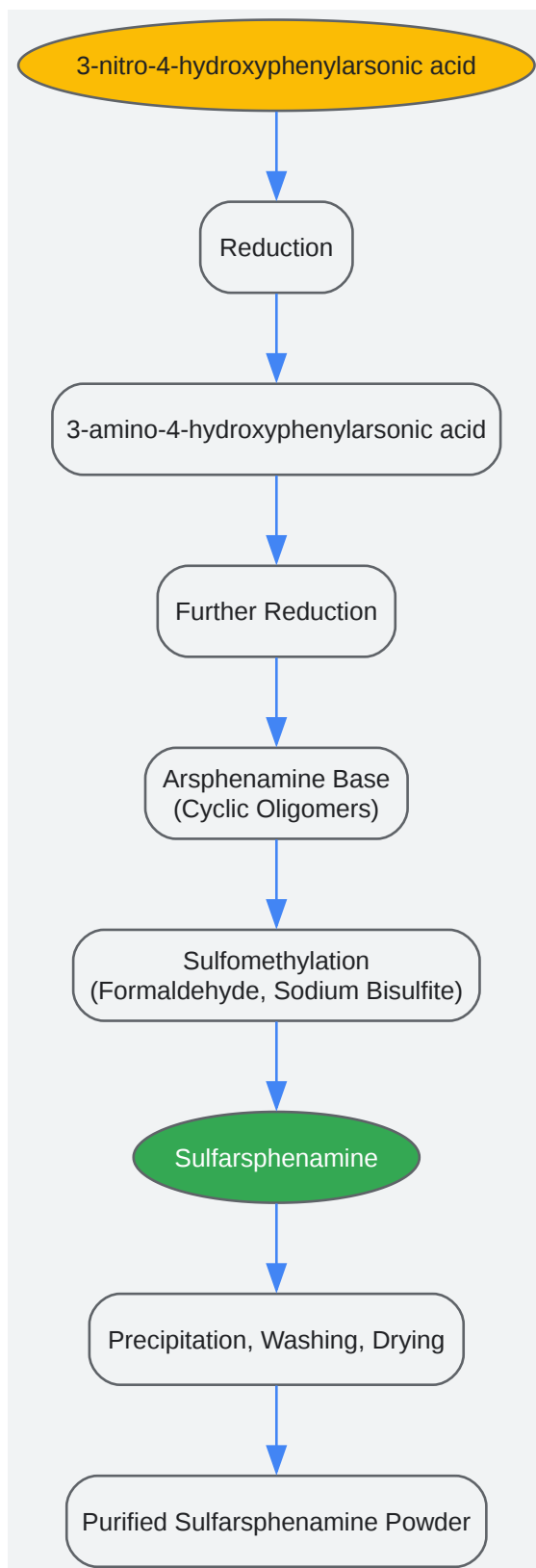
The synthesis of **Sulfarsphenamine** historically involved a two-step process starting from Arsphenamine. The following is a generalized protocol based on early 20th-century chemical literature. Modern safety protocols and analytical techniques should be applied if attempting to replicate this synthesis.

**Step 1: Reduction of 3-nitro-4-hydroxyphenylarsonic acid** The synthesis begins with the reduction of 3-nitro-4-hydroxyphenylarsonic acid to 3-amino-4-hydroxyphenylarsonic acid (the immediate precursor to Arsphenamine).

**Step 2: Formation of the Arsphenamine Base** The 3-amino-4-hydroxyphenylarsonic acid is then further reduced to form the Arsphenamine base. This step is critical and requires careful control of reaction conditions to favor the formation of the desired cyclic oligomers.

**Step 3: Sulfomethylation** The Arsphenamine base is then reacted with formaldehyde and sodium bisulfite. This reaction introduces the sulfonatomethyl groups onto the amino functionalities, yielding **Sulfarsphenamine**. The resulting product is then precipitated, washed, and dried under vacuum.

The workflow for the synthesis can be visualized as follows:



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A diagram of the historical synthesis workflow for **Sulfarsphenamine**.

## Antimicrobial Susceptibility Testing

Historically, the efficacy of anti-syphilitic drugs was evaluated through in vivo studies in animal models, such as rabbits infected with *Treponema pallidum*. Modern in vitro methods for assessing antimicrobial susceptibility, such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC), are challenging for *T. pallidum* due to its fastidious nature and inability to be continuously cultured in vitro. Therefore, specialized techniques and animal models remain relevant for studying the activity of compounds against this pathogen.

## Conclusion

**Sulfarsphenamine** represents a significant milestone in the development of antimicrobial chemotherapy. While its clinical use has been superseded by safer and more effective antibiotics, the study of its chemical structure and properties provides valuable insights into the early days of drug design and the complex nature of organoarsenic compounds. Further research, employing modern analytical techniques, would be beneficial to definitively elucidate the complex polymeric structure of **Sulfarsphenamine** and to gain a more detailed understanding of its mechanism of action at the molecular level. This knowledge could inform the development of novel therapeutics, not only for infectious diseases but also potentially in other areas such as oncology, where arsenic compounds have found a renewed role.

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